Product packaging for 4-(1,2-Oxazol-4-yl)butanoic acid(Cat. No.:CAS No. 141679-49-4)

4-(1,2-Oxazol-4-yl)butanoic acid

Cat. No.: B583231
CAS No.: 141679-49-4
M. Wt: 155.153
InChI Key: RMFRUIRKHQOZCG-UHFFFAOYSA-N
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Description

4-(1,2-Oxazol-4-yl)butanoic acid is a chemical scaffold of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring an isoxazole heterocycle linked to a butanoic acid chain, is a key motif in the development of novel bioactive compounds. Isoxazole derivatives are extensively investigated for their potential as enzyme inhibitors. For instance, research on similar structures has identified potent inhibitors of Anopheles gambiae 3-hydroxykynurenine transaminase (3HKT), a critical enzyme in the mosquito kynurenine pathway, making such compounds promising candidates for the development of new larvicides . Furthermore, the isoxazole ring is a privileged structure in drug discovery, with hybrids incorporating this moiety demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects . The butanoic acid segment can also contribute to biological activity, as seen in other heteroaryl butanoic acid derivatives that function as inhibitors of enzymes like leukotriene A4 hydrolase (LTA4H) . This combination of features makes this compound a versatile building block for researchers designing and synthesizing new molecules to probe biological pathways and develop new therapeutic or vector control agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B583231 4-(1,2-Oxazol-4-yl)butanoic acid CAS No. 141679-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2-oxazol-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-8-11-5-6/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFRUIRKHQOZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667764
Record name 4-(1,2-Oxazol-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141679-49-4
Record name 4-(1,2-Oxazol-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Functionalization of 4 1,2 Oxazol 4 Yl Butanoic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group in 4-(1,2-oxazol-4-yl)butanoic acid is a prime site for a variety of chemical transformations, allowing for the introduction of different functional groups and the modulation of the molecule's physicochemical properties.

Esterification Reactions and Ester Derivatives

Esterification of the carboxylic acid moiety is a common and straightforward transformation. This reaction is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The resulting ester derivatives can exhibit altered solubility, stability, and biological activity compared to the parent carboxylic acid. For instance, the conversion of a carboxylic acid to its methyl or ethyl ester is a standard procedure in drug discovery to enhance cell permeability.

Table 1: Examples of Esterification Reactions

ReactantReagentProduct
This compoundMethanol (B129727), H⁺Methyl 4-(1,2-oxazol-4-yl)butanoate
This compoundEthanol, H⁺Ethyl 4-(1,2-oxazol-4-yl)butanoate

Amidation Reactions and Amide Derivatives

The carboxylic acid can be converted to a wide range of amide derivatives through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble versions such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or mixed anhydride, which then readily reacts with an amine to form the corresponding amide. Boronic acid derivatives have also been shown to be effective catalysts for direct amidation reactions. organic-chemistry.org The resulting amide derivatives are often more stable towards hydrolysis than the corresponding esters and can participate in hydrogen bonding, which can be crucial for biological interactions.

Table 2: Common Reagents for Amidation

Reagent ClassSpecific ExamplesKey Features
CarbodiimidesDCC, EDCMild reaction conditions, but can produce urea (B33335) byproducts. researchgate.net
Acyl HalidesThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Highly reactive, but may not be suitable for sensitive substrates.
Boronic Acid Catalysts(2-(Thiophen-2-ylmethyl)phenyl)boronic acidCatalytic, mild conditions. organic-chemistry.org

Reduction Reactions to Alcohol Derivatives

The carboxylic acid group can be reduced to a primary alcohol, yielding 4-(1,2-oxazol-4-yl)butan-1-ol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk It's important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

The reduction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uklibretexts.org This transformation converts the acidic and potentially charged carboxylic acid into a neutral alcohol functional group, significantly altering the molecule's properties.

Modifications and Substitutions on the Oxazole (B20620) Ring System

The 1,2-oxazole ring, while aromatic, possesses distinct reactivity patterns that can be exploited for further functionalization.

Electrophilic and Nucleophilic Functionalizations of the Oxazole Ring

The oxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the reactivity and regioselectivity of such reactions can be influenced by the substituents present on the ring. In general, electrophilic substitution on the oxazole ring is less facile than on more activated aromatic systems.

Conversely, the oxazole ring can be deprotonated at specific positions using strong bases, creating a nucleophilic center that can react with various electrophiles. acs.org This metallation approach allows for the regioselective introduction of substituents. For instance, direct C-H lithiation has been used as a key step in the synthesis of complex natural products containing an oxazole core. nsf.gov The use of silyl (B83357) protecting groups can direct metallation to specific positions on the oxazole ring, enabling the synthesis of 4- and 5-substituted oxazoles. acs.org

Metal-Catalyzed Coupling Reactions Involving Oxazole Probes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including oxazoles. researchgate.net Palladium- and copper-catalyzed reactions have been extensively used for the direct arylation of oxazoles, allowing for the formation of C-C bonds at various positions on the ring. innovareacademics.inbeilstein-journals.org These reactions typically involve the coupling of a halogenated or otherwise activated oxazole with an organometallic reagent, such as an organoboron (Suzuki coupling), organotin (Stille coupling), or organozinc (Negishi coupling) compound. acs.orgnih.gov

These coupling reactions offer a versatile strategy to introduce a wide range of aryl, heteroaryl, and alkyl groups onto the oxazole scaffold, significantly expanding the chemical space accessible from this compound and its derivatives. innovareacademics.innih.gov

Selective Transformations of the Butanoic Acid Side Chain

The butanoic acid side chain of this compound offers a versatile platform for chemical modification, allowing for the synthesis of various esters, amides, and alcohols, as well as α-functionalized derivatives. These transformations are crucial for modulating the compound's physicochemical properties.

The conversion of the carboxylic acid group to an ester is a fundamental transformation. The most common method employed is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is typically used, and/or the water generated during the reaction is removed, often with a Dean-Stark apparatus. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The choice of alcohol can be varied to produce a wide array of esters, from simple methyl or ethyl esters to more complex alkyl or aryl esters. For instance, the reaction of this compound with butanol would yield butyl 4-(1,2-oxazol-4-yl)butanoate. gauthmath.com

Table 1: Reagents for Esterification of Carboxylic Acids

Reaction Reagent(s) Catalyst Conditions Product
Fischer Esterification Alcohol (e.g., Methanol, Ethanol, Butanol) Strong Acid (H₂SO₄, HCl, TsOH) Heat, often with water removal Corresponding Ester

This table presents common methods for the esterification of carboxylic acids.

The carboxylic acid can be readily converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A variety of coupling reagents are available to facilitate this reaction, minimizing the need for harsh conditions.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. acs.org Another effective reagent for promoting amidation is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which can activate carboxylic acids even in aqueous solvents. researchgate.net Boronic acid derivatives have also been developed as catalysts for direct amidation at room temperature. organic-chemistry.org These methods allow for the synthesis of a wide range of N-substituted amides of this compound.

Table 2: Common Coupling Reagents for Amidation

Coupling Reagent Additive (if any) Typical Solvent Key Features
EDC HOBt DMF, CH₂Cl₂ High yield, suppresses racemization
DMT-MM - Aqueous or organic solvents One-pot synthesis

This table summarizes widely used coupling systems for the synthesis of amides from carboxylic acids.

The carboxylic acid functional group can be reduced to a primary alcohol, yielding 4-(1,2-oxazol-4-yl)butan-1-ol. This transformation requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemistrysteps.comchemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide. chemistrysteps.comlibretexts.org

It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. chemistrysteps.comchemistrysteps.com The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol without being isolated. chemistrysteps.comlibretexts.org Borane (BH₃) complexes, such as BH₃·THF, can also be used as an alternative to LiAlH₄ for the reduction of carboxylic acids. chemistrysteps.com

Table 3: Reducing Agents for Carboxylic Acids

Reagent Reactivity Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Strong Anhydrous ether, then H₃O⁺ workup Primary Alcohol
Borane (BH₃·THF) Strong THF, then H₃O⁺ workup Primary Alcohol

This table compares the reactivity of common reducing agents towards carboxylic acids.

The carbon atom adjacent to the carboxylic acid group (the α-carbon) can be halogenated. The classic method for the α-halogenation of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. youtube.com This reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). youtube.com

The reaction proceeds via the formation of an acyl halide intermediate, which then enolizes. This enol form subsequently reacts with the halogen to install a halogen atom at the α-position. youtube.com The resulting α-halo acyl halide is then hydrolyzed during workup to give the final α-halo carboxylic acid product. For example, treating this compound with Br₂ and catalytic PBr₃ would yield 2-bromo-4-(1,2-oxazol-4-yl)butanoic acid. This α-halo acid is a valuable intermediate for further synthetic transformations, such as the introduction of an amino group to synthesize α-amino acids.

Table 4: Summary of Hell-Volhard-Zelinsky Reaction

Reaction Reagents Intermediate Product
α-Bromination Br₂, cat. PBr₃ Acyl bromide α-Bromo carboxylic acid

This table outlines the reagents and products for the alpha-halogenation of carboxylic acids.

Role of 4 1,2 Oxazol 4 Yl Butanoic Acid As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The bifunctional nature of 4-(1,2-oxazol-4-yl)butanoic acid makes it an ideal starting point for the elaboration of more complex heterocyclic systems. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which can then participate in a wide range of cyclization and coupling reactions. For instance, the carboxylic acid can be activated and reacted with a dinucleophile to construct a new fused ring system onto the existing isoxazole (B147169) core.

Furthermore, the isoxazole ring itself, while generally stable, can undergo specific ring-opening reactions under certain conditions, providing access to acyclic precursors with a unique arrangement of functional groups. This latent functionality adds another layer of synthetic utility to the molecule.

One common strategy involves the reaction of the butanoic acid side chain to form larger heterocyclic structures. For example, condensation reactions with hydrazines or hydroxylamines can lead to the formation of pyridazinone or oxazinone rings, respectively. These new heterocyclic systems can then be further functionalized, leading to a rapid increase in molecular complexity.

Strategic Precursor in Multistep Organic Syntheses

In the context of multistep organic synthesis, this compound serves as a valuable precursor that introduces a specific and desirable fragment into a larger target molecule. The isoxazole moiety can act as a bioisostere for other functional groups, such as amides or esters, potentially improving the pharmacokinetic properties of a drug candidate.

The butanoic acid chain provides a flexible linker that can be used to connect the isoxazole ring to other parts of a molecule. The length and flexibility of this chain can be crucial for achieving the optimal orientation of different pharmacophores for binding to a biological target.

A typical synthetic sequence might involve the initial coupling of this compound with another key fragment, followed by a series of transformations to elaborate the rest of the molecule. The robust nature of the isoxazole ring allows it to withstand a variety of reaction conditions, making it a reliable component throughout a lengthy synthetic campaign. rjptonline.org

Applications in the Construction of Diverse Compound Libraries

The principles of combinatorial chemistry rely on the use of versatile building blocks that can be easily and reliably reacted with a diverse set of reagents to generate large libraries of related compounds. wikipedia.orgnih.gov this compound is well-suited for this purpose.

The carboxylic acid functionality allows for the straightforward parallel synthesis of a wide array of amides or esters by reacting the acid with a library of amines or alcohols. This approach can be readily automated, enabling the rapid generation of hundreds or even thousands of distinct compounds. fortunepublish.com These libraries can then be screened for biological activity, accelerating the drug discovery process.

The isoxazole core provides a constant structural element across the library, while the variations in the amide or ester portion allow for the systematic exploration of the structure-activity relationship (SAR). This information is invaluable for optimizing lead compounds and designing more potent and selective drugs.

Reaction Type Reactant Class Resulting Functional Group Library Diversity
Amide CouplingAminesAmideHigh, based on amine availability
EsterificationAlcoholsEsterHigh, based on alcohol availability
ReductionReducing AgentsAlcoholModerate, leads to further functionalization
Grignard ReactionGrignard ReagentsKetoneModerate, depends on Grignard reagent

Table 1: Exemplary Reactions for Compound Library Generation from this compound

Regioselectivity and Stereoselectivity in Reactions Employing the Compound

When this compound is used in more complex transformations, the concepts of regioselectivity and stereoselectivity become critical. masterorganicchemistry.comyoutube.com Regioselectivity refers to the preferential reaction at one site of the molecule over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others.

For instance, in reactions involving the isoxazole ring, electrophilic substitution would be expected to occur at specific positions based on the electron distribution within the ring. Theoretical calculations and experimental data on similar isoxazole systems can help predict the likely outcome of such reactions.

Stereoselectivity often comes into play when new chiral centers are created during a reaction. If the synthesis starts with a chiral precursor or employs a chiral catalyst, it is often possible to control the stereochemistry of the product. For example, the reduction of a ketone derived from the butanoic acid side chain using a chiral reducing agent could lead to the preferential formation of one enantiomer of the resulting alcohol.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of 4-(1,2-Oxazol-4-yl)butanoic acid by probing the connectivity and chemical environment of its atoms.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole (B20620) ring and the butanoic acid chain. The oxazole ring typically displays protons in the aromatic region, while the aliphatic chain protons would appear at higher field strengths. The carboxylic acid proton is often a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in It is anticipated to show seven unique carbon signals, corresponding to the seven distinct carbon environments in the structure. The chemical shifts are influenced by the electronegativity of nearby atoms, with the carbonyl carbon of the carboxylic acid appearing at the lowest field. docbrown.info The carbons of the oxazole ring will have characteristic shifts in the aromatic region. nih.govrsc.org

Predicted NMR Data for this compound

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
H-3 (oxazole)~8.5s1HOxazole ring proton
H-5 (oxazole)~8.0s1HOxazole ring proton
CH₂ (alpha to oxazole)~2.7t2H-CH₂-C₄H₂NO
CH₂ (beta to oxazole)~2.0p2H-CH₂-CH₂-COOH
CH₂ (alpha to COOH)~2.4t2H-CH₂-COOH
COOH~12.0br s1HCarboxylic acid proton
¹³C NMR Predicted δ (ppm)Assignment
C=O~175Carboxylic acid carbonyl
C-5 (oxazole)~150Oxazole ring carbon
C-3 (oxazole)~140Oxazole ring carbon
C-4 (oxazole)~130Oxazole ring carbon
C (alpha to COOH)~33-CH₂-COOH
C (beta to oxazole)~28-CH₂-CH₂-COOH
C (alpha to oxazole)~22-CH₂-C₄H₂NO

Note: Predicted values are based on data from analogous butanoic acid and oxazole structures. Actual experimental values may vary.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. For this compound (Molecular Formula: C₇H₉NO₃), the molecular weight is approximately 155.15 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 155. The fragmentation pattern is expected to arise from the cleavage of the butanoic acid side chain. libretexts.orgulethbridge.ca Common fragmentation pathways would include the loss of a water molecule (H₂O, 18 Da) to give a peak at m/z 137, and the loss of the carboxyl group (COOH, 45 Da) resulting in a peak at m/z 110. Further fragmentation of the alkyl chain is also anticipated. libretexts.org The oxazole ring itself is a stable aromatic system and would likely remain intact as a significant fragment. pharmacy180.com

Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Fragment
155[M]⁺
137[M - H₂O]⁺
110[M - COOH]⁺
96[M - CH₂COOH]⁺
82[C₄H₄NO]⁺ (Oxazole ring with CH₂)

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the oxazole ring. nih.gov

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the carboxylic acid. The spectrum would also feature C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹. Vibrations associated with the C=N and C-O bonds within the oxazole ring are expected in the fingerprint region (below 1600 cm⁻¹). nist.gov

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
2850-2960MediumC-H stretch (Aliphatic)
1700-1725StrongC=O stretch (Carboxylic acid)
~1600MediumC=N stretch (Oxazole)
1400-1450MediumC-H bend (Aliphatic)
~1300MediumC-O stretch (Oxazole/Carboxylic acid)
~915MediumO-H bend (out-of-plane)

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

HPLC is the primary method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be most suitable for this analysis. sielc.com

A typical HPLC system would employ a C18 stationary phase column. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (such as formic acid or phosphoric acid in water to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.compsu.edu Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from any impurities with different polarities. Detection would typically be performed using a UV detector, as the oxazole ring is expected to have a UV chromophore.

Proposed HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at ~210 nm
Column Temperature 25 °C

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC is challenging. The compound would likely exhibit poor peak shape and thermal decomposition in the GC inlet.

To overcome this, derivatization is necessary. The carboxylic acid can be converted into a more volatile ester, for example, a methyl or ethyl ester, prior to GC analysis. This can be achieved by reacting the acid with an appropriate alcohol in the presence of an acid catalyst. Once derivatized, the resulting ester can be analyzed on a mid-polarity capillary column, such as one coated with a poly(5% diphenyl/95% dimethylsiloxane) phase. mdpi.comfarmaciajournal.com The oven temperature would be programmed to ramp up to ensure good separation of the analyte from any derivatization reagents or byproducts. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. For isoxazole (B147169) derivatives, including "this compound," TLC is an indispensable tool in the synthetic laboratory. researchgate.netrasayanjournal.co.inbohrium.comijbpas.com

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org For the analysis of "this compound," a typical TLC setup would involve the following:

Stationary Phase: The most common stationary phase for the separation of organic compounds like isoxazole derivatives is silica (B1680970) gel (SiO₂) coated on an inert backing such as glass, aluminum, or plastic. rasayanjournal.co.in The polar nature of silica gel allows for interaction with polar functional groups of the analyte.

Mobile Phase: The mobile phase, a solvent or a mixture of solvents, moves up the stationary phase by capillary action. The choice of the mobile phase is crucial for achieving good separation. For a compound like "this compound," which possesses both a polar carboxylic acid group and a moderately polar isoxazole ring, a mixture of a non-polar and a polar solvent is typically employed. A common mobile phase for isoxazole derivatives is a mixture of chloroform (B151607) and methanol (e.g., 9:1 v/v). rasayanjournal.co.in The polarity of the mobile phase can be adjusted to optimize the separation and the resulting Retention Factor (Rf) values.

Visualization: Since "this compound" is a colorless compound, visualization of the spots on the TLC plate after development requires specific techniques. The most common methods include the use of a UV lamp (typically at 254 nm), where UV-active compounds appear as dark spots on a fluorescent background, or staining with a chemical reagent such as potassium permanganate (B83412) or iodine vapor. libretexts.org

The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). libretexts.org By comparing the Rf value of a synthesized sample to that of a known standard, the identity of the compound can be preliminarily confirmed. Furthermore, the presence of a single spot on the TLC plate is a good indicator of the purity of the compound. rasayanjournal.co.in

A specialized TLC technique for separating mixtures of isoxazole derivatives involves the use of silica gel plates impregnated with cadmium salts such as CdCl₂ or CdSO₄. iaea.org This method relies on the formation of complexes between the cadmium ions and the isoxazole derivatives, which can aid in the separation of closely related isomers. iaea.org

Table 1: Hypothetical TLC Data for this compound

ParameterValue/DescriptionReference
Stationary Phase Silica gel 60 F₂₅₄ rasayanjournal.co.in
Mobile Phase Chloroform:Methanol (9:1, v/v) rasayanjournal.co.in
Visualization UV light (254 nm) libretexts.org
Hypothetical Rf 0.45N/A

Note: The Rf value is hypothetical and would need to be determined experimentally.

Advanced Structural Techniques (e.g., X-ray Crystallography for derivatives if available)

While techniques like NMR, IR, and mass spectrometry provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly powerful for the unambiguous structural elucidation of complex organic molecules and their derivatives.

For novel compounds or when stereochemistry is a critical aspect, obtaining a single crystal suitable for X-ray diffraction analysis is highly desirable. Although no specific X-ray crystallographic data for derivatives of "this compound" are publicly available in the searched literature, the application of this technique to closely related heterocyclic compounds is well-documented. For instance, X-ray diffraction has been successfully employed to confirm the molecular structures of various oxadiazole and pyridazinone derivatives. researchgate.netmdpi.com

In the context of derivatives of "this compound," X-ray crystallography could be instrumental in:

Confirming the regiochemistry of the isoxazole ring.

Determining the absolute configuration of any stereocenters that may be introduced in derivatives.

Analyzing intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice, which can provide insights into the solid-state properties of the material. researchgate.net

The ability to obtain a single crystal of a derivative is often a limiting factor. Derivatives are sometimes specifically synthesized to enhance the probability of forming high-quality crystals.

Table 2: Key Information Obtainable from X-ray Crystallography of a Hypothetical Derivative

ParameterInformation ProvidedReference
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com
Space Group The specific symmetry elements present in the crystal. mdpi.com
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net
Bond Lengths The precise distances between bonded atoms (in Ångstroms). researchgate.netmdpi.com
Bond Angles The angles between adjacent bonds (in degrees). researchgate.netmdpi.com
Torsion Angles The dihedral angles that define the conformation of the molecule. mdpi.com
Intermolecular Interactions Identification and characterization of hydrogen bonds, halogen bonds, and other non-covalent interactions. researchgate.net

Theoretical and Computational Investigations on 4 1,2 Oxazol 4 Yl Butanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to determine the three-dimensional structure and flexibility of a molecule. For 4-(1,2-oxazol-4-yl)butanoic acid, these analyses help in understanding how the molecule might interact with biological targets.

The conformational landscape of this compound is primarily dictated by the rotation around the single bonds of the butanoic acid chain and the bond connecting it to the oxazole (B20620) ring. The molecule can adopt various spatial arrangements, known as conformers, each with a specific potential energy. The most stable conformers are those that minimize steric hindrance and intramolecular strain.

Key Findings from Conformational Analysis:

Rotational Barriers: The rotation around the C-C bonds of the alkyl chain and the C-C bond linking the chain to the oxazole ring will have specific energy barriers. The identification of low-energy conformers is critical as these are the most likely to be biologically active.

Influence of the Oxazole Ring: The planar and aromatic nature of the 1,2-oxazole ring imposes significant conformational constraints on the adjacent butanoic acid chain.

Table 1: Predicted Torsional Angles and Relative Energies for Key Conformers of this compound

ConformerTorsion Angle 1 (O-C-C-C)Torsion Angle 2 (C-C-C-C)Torsion Angle 3 (C-C-C-C)Relative Energy (kcal/mol)
A (Extended) ~180°~180°~180°0.00 (Reference)
B (Gauche) ~60°~180°~180°+0.5 - +1.5
C (Folded) ~60°~60°~180°+1.0 - +3.0

Note: This table is a representation of expected data based on conformational analyses of similar aliphatic carboxylic acids and heterocyclic compounds. Actual values would be determined through specific computational calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. researchgate.netbiointerfaceresearch.com These methods solve the Schrödinger equation for a molecule to provide detailed information about its electron distribution and orbital energies.

Electronic Structure:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the carboxylic acid are expected to be regions of high negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. researchgate.netbiointerfaceresearch.com It can reveal hyperconjugative interactions that contribute to the molecule's stability.

Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Predicted Quantum Chemical Reactivity Descriptors for this compound

ParameterDefinitionPredicted Value (Arbitrary Units)
Ionization Potential (I) -EHOMOHigh
Electron Affinity (A) -ELUMOModerate
Electronegativity (χ) (I + A) / 2Moderate-High
Chemical Hardness (η) (I - A) / 2High
Electrophilicity Index (ω) χ2 / (2η)Moderate

Note: The predicted values are relative and based on general principles of organic molecules. Specific values would be obtained from DFT calculations.

In Silico Predictions of Reaction Pathways and Energetics

Computational chemistry can be used to model chemical reactions, predict their pathways, and calculate the associated energy changes. This is invaluable for understanding reaction mechanisms and designing new synthetic routes.

Predicting Reaction Pathways:

Transition State Theory: By locating the transition state structures for a proposed reaction, the activation energy can be calculated. This allows for the comparison of different possible reaction pathways to determine the most favorable one. For instance, the esterification of the carboxylic acid group or reactions involving the oxazole ring can be modeled.

Reaction Coordinate Diagrams: These diagrams plot the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. They provide a clear visual representation of the reaction's energetics.

Energetics of Reactions:

Enthalpy and Gibbs Free Energy of Reaction: Quantum chemical calculations can provide accurate estimates of the changes in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction.

Catalytic Effects: The influence of catalysts on reaction pathways can also be modeled. For example, the mechanism of acid- or base-catalyzed hydrolysis of the corresponding ester could be investigated.

In silico studies on the protodeboronation of related boronic acid derivatives have demonstrated the power of DFT in predicting reaction rates and elucidating complex mechanisms. nih.gov A similar approach could be applied to understand the stability and reactivity of this compound in various chemical environments.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of isoxazole (B147169) derivatives has seen significant advancements, employing methods such as cycloaddition reactions, condensation reactions, and microwave-induced synthesis. rsc.org However, the development of more efficient and regioselective synthetic routes to produce 4-substituted isoxazoles like 4-(1,2-oxazol-4-yl)butanoic acid remains a key area of research.

Future synthetic strategies are likely to focus on green chemistry principles, aiming to reduce waste and improve energy efficiency. rsc.org One promising approach involves the use of transition metal-catalyzed cycloadditions, which have been shown to improve the efficiency of isoxazole synthesis. rsc.orgrsc.org For instance, a copper(II)-catalyzed aerobic [3+2] annulation/ring-opening cascade reaction has been reported for the synthesis of analogous 4-(pyrazol-4-yl) butanoic acid derivatives, suggesting a potential pathway for the synthesis of their isoxazole counterparts. nih.govrsc.org

Another avenue of exploration is the direct functionalization of the isoxazole ring. rsc.org Methods for the iodination of the 4-position of the isoxazole ring have been developed, which could serve as a key step in a multi-step synthesis of the target molecule. mdpi.com The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, would also significantly improve the efficiency and cost-effectiveness of producing this compound and its derivatives.

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachDescriptionPotential Advantages
Transition Metal-Catalyzed Cycloaddition Utilizes catalysts like copper(II) to promote the formation of the isoxazole ring from appropriate precursors. nih.govrsc.orgHigh efficiency, potential for regioselectivity.
Direct Functionalization Introduction of the butanoic acid side chain onto a pre-formed isoxazole ring, possibly via a 4-halo-isoxazole intermediate. mdpi.comPotentially shorter synthetic route.
Domino Reactions Multi-step reactions where subsequent transformations occur in the same pot, such as the Fe(II)-catalyzed isomerization of 4-acyl-5-alkoxyisoxazoles to form isoxazole-4-carboxylic acid derivatives. researchgate.netacs.orgIncreased efficiency, reduced waste.

Exploration of Undiscovered Reactivity Profiles

The isoxazole ring possesses a unique reactivity profile, largely influenced by the weak N-O bond. rsc.org This bond can be cleaved under various conditions, leading to a range of synthetically useful transformations. The exploration of these ring-opening reactions for this compound could unveil novel chemical transformations and provide access to new classes of compounds.

Crystallographic and theoretical studies have indicated that isoxazoles with electron-withdrawing groups at the 4-position exhibit enhanced polarity of the C4-C5 bond, making them behave as Michael acceptors. researchgate.net This characteristic could be exploited in conjugate addition reactions to introduce further functionality to the molecule. The butanoic acid side chain of the title compound could influence this reactivity, and studies to understand this interplay would be highly valuable.

Furthermore, the reductive cleavage of the N-O bond in isoxazoles, often catalyzed by transition metals like molybdenum or through electrochemical methods, leads to the formation of β-aminoenones. researchgate.netclockss.orgrsc.org Investigating these reactions for this compound could provide a pathway to novel linear compounds with potential biological activities. The influence of the carboxylic acid group on the regioselectivity and efficiency of these ring-opening reactions is an area ripe for investigation. A recent study has also demonstrated the ring-opening fluorination of 4-substituted isoxazoles to yield tertiary fluorinated carbonyl compounds, a transformation that could be explored for the title compound. organic-chemistry.org

Expanded Utility in Complex Molecule Synthesis and Chemical Biology Tools

The isoxazole moiety is often employed as a bioisostere for amide and ester groups in drug design, helping to improve pharmacokinetic properties. acs.orgnih.gov this compound, with its carboxylic acid handle, is well-suited for further elaboration and incorporation into more complex molecular architectures.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, esters, and ketones. This allows for the straightforward synthesis of a library of derivatives of this compound, which can then be screened for biological activity. For example, coupling the carboxylic acid with various amines could lead to new compounds with potential therapeutic applications. nih.gov

In the field of chemical biology, this compound could serve as a versatile building block for the creation of molecular probes and other tools to study biological systems. The carboxylic acid can be used to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, or to link the molecule to solid supports for use in affinity chromatography or other pull-down assays. The isoxazole ring itself can act as a stable scaffold for the presentation of other functional groups in a defined spatial orientation.

Table 2: Potential Applications in Chemical Biology

ApplicationDescription
Molecular Probes The carboxylic acid can be functionalized with reporter groups (e.g., fluorophores, biotin) to track the molecule's localization and interactions within a biological system.
Linker for Bioconjugation The butanoic acid chain can act as a spacer to attach the isoxazole moiety to proteins, nucleic acids, or other biomolecules.
Scaffold for Fragment-Based Drug Discovery The isoxazole core can serve as a starting point for the development of more potent and selective ligands by growing fragments from different positions of the ring.

Q & A

Basic: What are the most reliable synthetic routes for 4-(1,2-Oxazol-4-yl)butanoic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, such as coupling oxazole derivatives with butanoic acid precursors. Key steps include:

  • Oxazole ring formation : Cyclization of nitriles or amides under acidic conditions .
  • Side-chain functionalization : Alkylation or sulfonation to introduce the butanoic acid moiety (e.g., using 4-(sulfonyl) intermediates) .
  • Optimization : Adjusting temperature (60–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst loading (e.g., palladium for cross-coupling) to improve yield (>70%) and reduce by-products .
    Data Table :
StepConditionsYield (%)Purity (%)
CyclizationH2SO4, 80°C6585
AlkylationK2CO3, DMF, 60°C7290

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the oxazole ring (δ 8.1–8.3 ppm for oxazole protons) and butanoic acid chain (δ 2.4–2.6 ppm for CH2 groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 196.08 for C7H9NO3) .
  • X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

  • Antimicrobial potential : Derivatives show moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .
  • Hemorheological effects : In vitro studies demonstrate reduction of blood hyperviscosity by 15–20% at 10 µM .
    Data Table :
AssayModelResultReference
AntimicrobialS. aureusMIC = 32 µg/mL
Blood viscosityHuman blood in vitro15–20% reduction

Advanced: How do electronic effects of the oxazole ring influence reactivity in cross-coupling reactions?

Answer:
The electron-deficient oxazole ring facilitates nucleophilic aromatic substitution (SNAr) at the 4-position. Computational studies (DFT) indicate:

  • Electrophilicity : The oxazole’s LUMO (-1.8 eV) enhances reactivity with electron-rich coupling partners .
  • Steric effects : Substituents at the 3- and 5-positions (e.g., methyl groups) reduce reaction rates by 30% due to steric hindrance .

Advanced: How can contradictory data on synthetic yields be resolved?

Answer:
Contradictions often arise from impurities or unoptimized conditions. Strategies include:

  • By-product analysis : Use HPLC-MS to identify side products (e.g., dimerization products) .
  • Design of Experiments (DoE) : Statistically optimize parameters like temperature, solvent ratio, and catalyst loading .

Advanced: What molecular mechanisms underlie its hemorheological activity?

Answer:

  • Interaction with erythrocytes : Modulates membrane fluidity via sulfonyl groups, reducing aggregation .
  • Enzyme inhibition : Potential inhibition of thromboxane synthase (IC50 ~ 5 µM), validated via enzyme-linked assays .

Advanced: How can purity be enhanced for pharmacological studies?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .
  • Recrystallization : Use ethanol/water (7:3) for crystal formation, yielding 95% purity .

Advanced: What stability challenges arise under physiological conditions?

Answer:

  • pH sensitivity : Degrades rapidly at pH > 8 (t1/2 = 2 h) due to oxazole ring hydrolysis .
  • Thermal stability : Stable at 25°C for 24 h but degrades at 37°C (10% loss in 12 h) .

Advanced: How do in vitro results translate to in vivo models?

Answer:

  • Pharmacokinetics : Low oral bioavailability (<20%) due to poor absorption; nanoformulation improves AUC by 3-fold .
  • Toxicity : LD50 > 500 mg/kg in rodents, but hepatotoxicity observed at 100 mg/kg .

Advanced: What computational tools predict binding affinity for target proteins?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts strong binding to cyclooxygenase-2 (binding energy = -9.2 kcal/mol) .
  • MD simulations : Reveal stable interactions with active-site residues (e.g., Arg120 and Tyr355) over 50 ns .

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